

Benchmarking Takeda103A (TAK-103/NIB103) Against Existing Mesothelin-Targeting Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Takeda103A**, now known as NIB103, a chimeric antigen receptor (CAR) T-cell therapy, with other therapies targeting mesothelin-expressing solid tumors. The information is intended for researchers, scientists, and drug development professionals to understand the current landscape of mesothelin-targeted treatments and the positioning of NIB103 within it.

Introduction to Takeda103A (TAK-103/NIB103)

NIB103 is an autologous CAR T-cell therapy developed by Noile-Immune Biotech. It was previously in development by Takeda under the designation TAK-103.[1][2][3][4][5] This therapy targets mesothelin, a cell-surface antigen highly expressed in a variety of solid tumors, including mesothelioma, pancreatic, ovarian, and non-small cell lung cancers, with limited expression in normal tissues.[6][7][8]

A key feature of NIB103 is the incorporation of "PRIME" (proliferation-inducing and migration-enhancing) technology. This technology engineers the CAR T-cells to co-express interleukin-7 (IL-7) and CCL19, aiming to enhance T-cell proliferation, survival, and migration to the tumor site.[1]

A Phase I clinical trial for TAK-103 in adult patients with advanced or metastatic solid tumors expressing mesothelin was initiated (NCT05164666). Following Takeda's discontinuation of the program, Noile-Immune Biotech has reacquired the rights and is proceeding with a new Phase



I clinical trial for NIB103 in Japan for patients with mesothelin-expressing advanced or metastatic solid cancers.[1][9]

Comparative Analysis of Mesothelin-Targeting Therapies

To benchmark NIB103, this guide compares it against other mesothelin-targeting therapies in clinical development, including other CAR T-cell therapies, antibody-drug conjugates (ADCs), monoclonal antibodies, and immunotoxins.

Table 1: Overview of Mesothelin-Targeting Therapies



Therapy Class	Product Name(s)	Mechanism of Action	Developer(s)	Highest Development Phase
CAR T-Cell Therapy	NIB103 (TAK- 103)	Autologous T-cells engineered to express a CAR targeting mesothelin, with co-expression of IL-7 and CCL19 (PRIME technology).	Noile-Immune Biotech (formerly with Takeda)	Phase I[1][9]
Other Mesothelin CAR-T	Autologous T- cells engineered to express a CAR targeting mesothelin.	Various (e.g., Memorial Sloan Kettering)	Phase I/II[10][11] [12][13]	
Antibody-Drug Conjugate (ADC)	Anetumab Ravtansine (BAY 94-9343)	Anti-mesothelin antibody conjugated to the maytansinoid tubulin inhibitor DM4.	Bayer	Phase II[14][15] [16][17][18]
Monoclonal Antibody	Amatuximab (MORAb-009)	Chimeric monoclonal antibody that binds to mesothelin, potentially inhibiting cell adhesion and inducing antibody- dependent cellular	Morphotek	Phase II[6][8][19] [20]



		cytotoxicity (ADCC).		
Immunotoxin	LMB-100	Recombinant immunotoxin consisting of an anti-mesothelin Fab fragment fused to a modified Pseudomonas exotoxin A.	National Cancer Institute	Phase II[21][22] [23][24][25]

Table 2: Clinical Efficacy and Safety of Comparator Therapies



Therapy	Indication(s)	Key Efficacy Results	Key Safety/Tolerabili ty Findings	Citation(s)
Mesothelin CAR- T (Regional Delivery + Pembrolizumab)	Malignant Pleural Disease	Overall Response Rate (ORR): 72% in a subgroup of 11 mesothelioma patients. Median Overall Survival (OS): 23.9 months.	Generally well-tolerated with only grade 1 and 2 adverse events. No evidence of immunogenicity.	[11][12][13]
Anetumab Ravtansine	Mesothelin- Expressing Solid Tumors	ORR: 16% (6.5 mg/kg Q3W), 9% (1.8 mg/kg QW), 6% (2.2 mg/kg QW). Disease Control Rate (DCR): 65%, 54%, and 64% respectively. Highest ORR (31%) in mesothelioma subgroup.	Manageable safety profile. Most common adverse events: fatigue, nausea, diarrhea, anorexia, vomiting, peripheral sensory neuropathy.	[14][15][16][17] [18]
Amatuximab (+ Pemetrexed/Cisp latin)	Malignant Pleural Mesothelioma	Partial Response (PR): 39-40%. Stable Disease (SD): 51%. Median OS: 14.8 months.	Favorable safety profile. Hypersensitivity reactions observed in 12.4% of patients.	[6][20]
LMB-100	Mesothelioma & Other Solid Tumors	Single agent: 8 of 10 mesothelioma	MTD of 140 mcg/kg. Dose- limiting toxicities:	[21][22][23][24]







patients had capillary leak stable disease. syndrome, With nab- creatinine

paclitaxel in increase.

pancreatic Development of

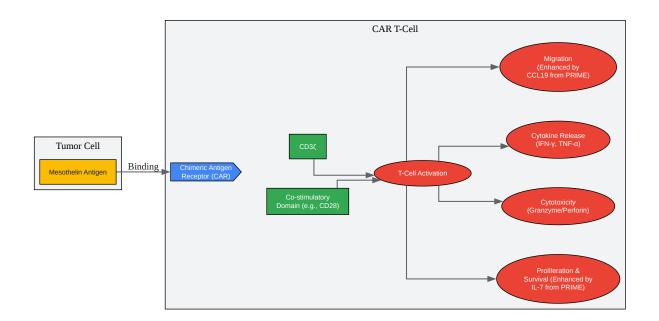
cancer: 1 PR, anti-drug
7/17 with >50% antibodies is
decrease in CA common.

19-9.

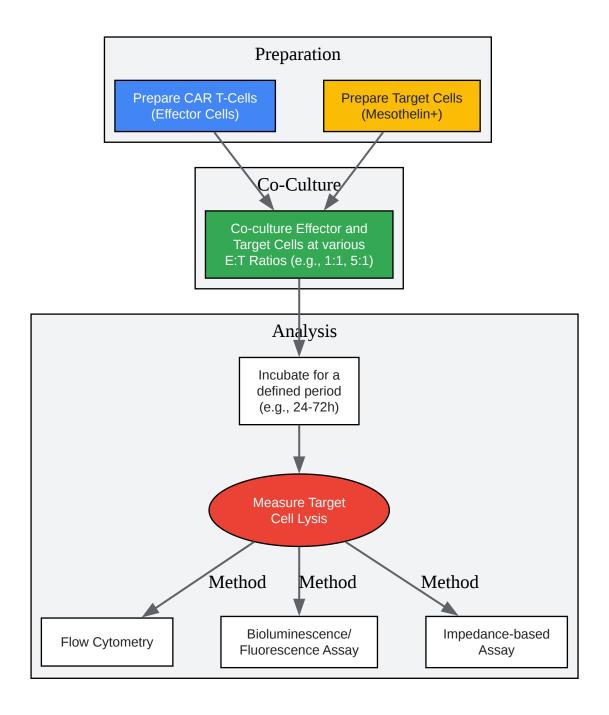
Signaling Pathways and Experimental Workflows CAR T-Cell Signaling Pathway

The binding of the CAR to its target antigen on a tumor cell initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and cytotoxic activity. The diagram below illustrates a simplified, generic CAR T-cell signaling pathway.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. noile-immune.com [noile-immune.com]
- 2. pharmacompass.com [pharmacompass.com]
- 3. noile-immune.com [noile-immune.com]
- 4. Takeda strikes three new immuno-oncology deals | pharmaphorum [pharmaphorum.com]
- 5. takeda.com [takeda.com]
- 6. onclive.com [onclive.com]
- 7. Phase I study of amatuximab, a novel monoclonal antibody to mesothelin, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. noile-immune.com [noile-immune.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. First Positive Showing for Mesothelin-Directed CAR T-Cell Therapy in Solid Tumors [theoncologynurse.com]
- 12. Mesothelin CAR T Cells: First Success Story in Solid Cancers [medscape.com]
- 13. A phase I trial of regional mesothelin-targeted CAR T-cell therapy in patients with malignant pleural disease, in combination with the anti-PD-1 agent pembrolizumab PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. adcreview.com [adcreview.com]
- 16. First-in-Human Study of Anteumab Ravtansine for Advanced Solid Tumors The ASCO Post [ascopost.com]
- 17. First-in-Human, Multicenter, Phase I Dose-Escalation and Expansion Study of Anti-Mesothelin Antibody-Drug Conjugate Anetumab Ravtansine in Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. onclive.com [onclive.com]
- 21. Phase I Study of the Immunotoxin LMB-100 in Patients with Mesothelioma and Other Solid Tumors Expressing Mesothelin PMC [pmc.ncbi.nlm.nih.gov]



- 22. Phase 1 study of the immunotoxin LMB-100 in patients with mesothelioma and other solid tumors expressing mesothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Benchmarking Takeda103A (TAK-103/NIB103) Against Existing Mesothelin-Targeting Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681212#benchmarking-takeda103a-against-existing-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com